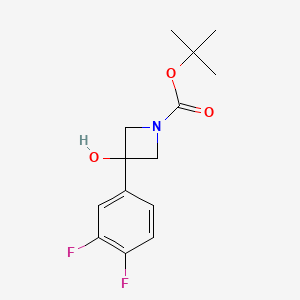

Tert-butyl 3-(3,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(3,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)9-4-5-10(15)11(16)6-9/h4-6,19H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEGOOFDIBQXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201148493 | |

| Record name | 1,1-Dimethylethyl 3-(3,4-difluorophenyl)-3-hydroxy-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201148493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227617-38-0 | |

| Record name | 1,1-Dimethylethyl 3-(3,4-difluorophenyl)-3-hydroxy-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227617-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(3,4-difluorophenyl)-3-hydroxy-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201148493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-(3,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate, with the CAS number 1227617-38-0, is a compound that has garnered attention for its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H17F2NO3

- Molecular Weight : 285.29 g/mol

- Structure : The compound features a tert-butyl group attached to a hydroxyazetidine core, which is substituted with a difluorophenyl group.

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its antibacterial properties and potential as a therapeutic agent.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, fluoroquinolones, which share structural similarities, are known to inhibit bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV. The incorporation of fluorine atoms in the structure often enhances the potency against Gram-negative bacteria .

The mechanism of action for this class of compounds typically involves:

- Inhibition of DNA Replication : By binding to DNA gyrase and topoisomerase IV, these compounds prevent the normal replication process in bacteria.

- Induction of Reactive Oxygen Species (ROS) : The interaction with bacterial enzymes can lead to increased oxidative stress, contributing to bacterial cell death .

Study 1: Antibacterial Efficacy

A study published in PMC explored the efficacy of various azetidine derivatives against common bacterial strains. This compound was tested alongside other compounds. Results indicated that it demonstrated comparable efficacy to established antibiotics in vitro .

Study 2: Structure-Activity Relationship (SAR)

Another research article focused on the structure-activity relationship of azetidine derivatives. It highlighted that modifications at the phenyl ring significantly influenced antibacterial potency. The difluorophenyl substitution was found to be particularly effective in enhancing activity against resistant strains .

Data Table: Biological Activity Comparison

| Compound Name | CAS Number | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 1227617-38-0 | High | Inhibition of DNA gyrase/topoisomerase IV |

| Ciprofloxacin | 85721-33-1 | Very High | Inhibition of DNA gyrase |

| Delafloxacin | 1192767-67-5 | High | Dual inhibition (DNA gyrase & topoisomerase IV) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in halogen placement or substituent type on the phenyl ring, affecting physicochemical and pharmacological properties:

Table 1: Structural and Molecular Comparison

Observations :

- Substituent Position : The 2,4-difluoro isomer () has distinct electronic properties compared to the 3,4-difluoro target due to altered ring polarization.

- Steric Impact : The 3-ethyl-4-fluoro analog introduces steric bulk, which may hinder binding to flat receptor pockets .

Table 2: Hazard Comparison

Key Insight : The ethyl group in the 3-ethyl-4-fluoro analog introduces additional hazards, likely due to increased reactivity or metabolite toxicity .

Q & A

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer :

- Reproduce Conditions : Verify reagent purity, moisture levels, and inert atmosphere.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation).

- Scale Effects : Test yields at micro (50 mg) vs. macro (5 g) scales. Adjust stirring rates or cooling rates accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.